molecular formula C15H18N2 B1471066 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 1368037-49-3

1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B1471066
CAS No.: 1368037-49-3
M. Wt: 226.32 g/mol
InChI Key: DRBUKXJMXVWUCC-UHFFFAOYSA-N
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Description

1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound that features an indole core structure substituted with an ethyl group and a tetrahydropyridinyl group

Preparation Methods

The synthesis of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with an appropriate tetrahydropyridine precursor under specific reaction conditions. For instance, the use of 1-ethylindole and 4-piperidone in the presence of a reducing agent can yield the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the tetrahydropyridine ring.

Scientific Research Applications

1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: This compound can be used as a probe to study biological processes, such as enzyme interactions and receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals and advanced materials with unique characteristics.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can be compared with other similar compounds, such as:

    1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine: This compound shares a similar tetrahydropyridinyl group but has a different core structure, which may result in distinct chemical and biological properties.

    1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyrimidine: Another structurally related compound with potential differences in reactivity and application due to the presence of a pyrimidine ring.

Properties

IUPAC Name

1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-17-11-14(12-7-9-16-10-8-12)13-5-3-4-6-15(13)17/h3-7,11,16H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBUKXJMXVWUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C3=CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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